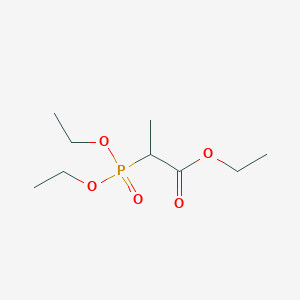

Triethyl 2-phosphonopropionate

Overview

Description

Triethyl 2-phosphonopropionate: is an organic compound with the molecular formula C9H19O5P . It is a clear, colorless liquid that is miscible with chloroform and methanol. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through various reactions such as the Horner-Wadsworth-Emmons reaction .

Mechanism of Action

Target of Action

Triethyl 2-phosphonopropionate is a Wittig-Horner reagent . It primarily targets a wide variety of aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets (aldehydes and ketones) through a condensation reaction . This interaction results in the formation of acrylates , which are a type of carboxylate ester.

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in intramolecular conjugate addition for the synthesis of floresolide B . It also participates in the enantioselective synthesis of spiroindane di-methyl acetic acid and in stereoselective intramolecular Diels-Alder reactions . These reactions have downstream effects on various biochemical processes, including the synthesis of complex organic molecules.

Pharmacokinetics

Its physical properties such as boiling point (143-144 °c/12 mmhg) and density (1.111 g/mL at 25 °C) can influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to form acrylates . Acrylates are versatile compounds used in the production of polymers with a wide range of applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It is miscible with chloroform and methanol , suggesting that its solubility can affect its action. Furthermore, it should be kept away from heat, sparks, open flames, and hot surfaces , indicating that its reactivity and stability can be affected by the surrounding temperature and presence of ignition sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl 2-phosphonopropionate can be synthesized through the reaction of ethyl propionate with triethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified by fractional distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Triethyl 2-phosphonopropionate can undergo oxidation reactions to form phosphonic acid derivatives.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates.

Scientific Research Applications

Synthetic Applications

TEPP is utilized as a reactant in various synthetic pathways:

- Intramolecular Conjugate Addition : TEPP is involved in the synthesis of floresolide B, showcasing its utility in complex organic syntheses .

- Chemoenzymatic Synthesis : It plays a role in one-pot synthesis processes, particularly for γ-butyrolactones, demonstrating its effectiveness in streamlining chemical reactions .

- Asymmetric Synthesis : TEPP is used in enantioselective synthesis, such as the production of spiroindane di-Me acetic acid via asymmetric hydrogenation, emphasizing its importance in creating chiral compounds .

- Diels-Alder Reactions : The compound is also applicable in stereoselective intramolecular Diels-Alder reactions, which are valuable for constructing cyclic structures in organic chemistry .

Electrolyte Additive

Recent research highlights TEPP's role as a high-dipole-moment electrolyte additive. This application is particularly relevant in enhancing the performance of battery systems by improving ionic conductivity and stability under various conditions . The findings suggest that TEPP can significantly impact the efficiency and longevity of energy storage devices.

Biological Applications

TEPP has been explored for its potential biological activities:

- Pharmacological Studies : Investigations into conformationally restricted analogs of amino acids have utilized TEPP to understand better their pharmacological properties . This research indicates that TEPP can serve as a scaffold for developing new therapeutic agents.

Data Table: Summary of Applications

Case Studies

- Floresolide B Synthesis :

- Battery Performance Improvement :

- Pharmacological Characterization :

Comparison with Similar Compounds

- Triethyl phosphonoacetate

- Diethyl allylphosphonate

- Ethyl 2-diethoxyphosphorylpropanoate

Comparison: Triethyl 2-phosphonopropionate is unique due to its specific structure, which allows it to participate in a wide range of organic reactions. Compared to triethyl phosphonoacetate, it has a different reactivity profile, making it more suitable for certain types of carbon-carbon bond formations. Diethyl allylphosphonate and ethyl 2-diethoxyphosphorylpropanoate have similar applications but differ in their reactivity and the types of products they form .

Biological Activity

Triethyl 2-phosphonopropionate (TEPP) is a chemical compound with significant applications in organic synthesis and biological research. Its unique structure, characterized by a phosphonate group, makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules. This article explores the biological activity of TEPP, focusing on its mechanisms of action, applications in medicinal chemistry, and potential therapeutic uses.

- Molecular Formula : C₉H₁₉O₅P

- Molecular Weight : 238.22 g/mol

- CAS Number : 3699-66-9

- IUPAC Name : Ethyl 2-diethoxyphosphorylpropanoate

TEPP is a clear, colorless liquid that is miscible with organic solvents such as chloroform and methanol. Its chemical structure includes a phosphonate group which is crucial for its reactivity in various chemical transformations.

1. Synthesis Applications

TEPP is primarily used as a reagent in several important synthetic pathways:

- Horner-Wadsworth-Emmons Reaction : TEPP plays a critical role in the formation of α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis. For example, it has been utilized to synthesize pinnaic acid from aldehydes with high selectivity .

- Chemoenzymatic Synthesis : It has been employed in one-pot syntheses to produce gamma-butyrolactones, showcasing its utility in creating complex cyclic structures .

2. Biological Research Applications

TEPP has demonstrated potential biological activities beyond its synthetic applications:

- Inhibition of Epstein-Barr Virus (EBV) : Studies indicate that TEPP can act as an inhibitor of EBV transmission and infections, suggesting potential therapeutic applications in virology .

- Insecticidal Studies : Research has shown that TEPP exhibits efficacy against various bacterial strains and may have applications in developing insecticides .

Table 1: Summary of Biological Activities and Applications of TEPP

| Application Area | Description |

|---|---|

| Synthetic Chemistry | Used in Horner-Wadsworth-Emmons reactions for synthesizing unsaturated compounds. |

| Virology | Inhibits Epstein-Barr virus transmission and infections. |

| Insecticide Development | Evaluated for efficacy against various bacteria and pests. |

| Organic Synthesis | Key reagent in chemoenzymatic one-pot syntheses of complex molecules. |

Case Study: Synthesis of Pinnaic Acid

In one notable study, TEPP was used under Masamune-Roush conditions to facilitate the synthesis of pinnaic acid. The reaction yielded a trisubstituted diene with high E/Z selectivity, demonstrating TEPP's effectiveness as a building block in complex organic syntheses .

Properties

IUPAC Name |

ethyl 2-diethoxyphosphorylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSRWCMAJISCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958163 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3699-66-9 | |

| Record name | Triethyl 2-phosphonopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3699-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl 2-phosphonopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl 2-phosphonopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic applications does Triethyl 2-phosphonopropionate have, and how does its structure facilitate these applications?

A1: this compound is widely employed in Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of α,β-unsaturated esters. [, , ] The presence of the phosphonate group adjacent to the ester group allows for deprotonation, generating a nucleophilic species. This nucleophile reacts with aldehydes, ultimately forming a carbon-carbon double bond through a Wittig-like olefination mechanism. [, ]

Q2: What factors influence the stereoselectivity of reactions using this compound?

A2: The E/Z selectivity in HWE reactions using this compound is influenced by several factors, including the choice of base and solvent. For instance, utilizing lithium tert-butoxide as the base and hexane as the solvent significantly favors the formation of the E-isomer, particularly for α-methyl-α,β-unsaturated esters. [] This selectivity is crucial when synthesizing compounds like insect pheromones, where specific isomers are often required. []

Q3: Beyond HWE reactions, are there other applications of this compound in organic synthesis?

A3: Yes, this compound has proven valuable in constructing various heterocyclic systems. One notable example is its reaction with conjugated azoalkenes, leading to the formation of 3-diethylphosphono-2,3-dihydro-3,5-dimethyl-4-alkoxycarbonyl-1-aminopyrrol-2-ones. [] This highlights the versatility of this compound beyond simple olefination reactions.

Q4: Can you provide an example where this compound contributes to the synthesis of biologically relevant molecules?

A4: In the pursuit of novel antiviral agents, researchers have employed this compound to synthesize 3′, 4′‐doubly branched carbocyclic nucleosides. [, ] The compound facilitates the introduction of a methyl group at the 3′-position via a HWE reaction, showcasing its utility in constructing complex molecules with potential pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.